1-(3-Butylcyclobutyl)ethanone
Description
1-(3-Butylcyclobutyl)ethanone is a ketone derivative featuring a cyclobutane ring substituted with a butyl group at the 3-position and an acetyl group. Cyclobutyl-containing ketones are of interest due to their strained ring systems, which influence reactivity and physical properties. These compounds are often synthesized via coupling reactions or isomerization processes, as seen in cyclobutyl derivatives like 1-(3-Methylenecyclobutyl)ethanone (CAS: 25303-66-6) .
Structure
3D Structure
Properties
CAS No. |
154885-08-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI Key |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
Canonical SMILES |
CCCCC1CC(C1)C(=O)C |
Synonyms |
Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Strain: Cyclobutyl derivatives (e.g., 1-(3-Methylenecyclobutyl)ethanone) exhibit higher reactivity due to ring strain, whereas aryl-substituted analogs (e.g., 1-(3-(tert-Butyl)phenyl)ethanone) are more stable .
- Polarity: Fluorinated derivatives (e.g., 1-(3,3-Difluorocyclobutyl)ethanone) have increased polarity compared to alkyl-substituted counterparts, affecting solubility and boiling points .
- Natural Occurrence: Hydroxyacetophenones with prenyl groups (e.g., 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone) are often isolated from plants, unlike fully synthetic cyclobutyl derivatives .
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